molecular formula C14H12N2S B009623 N-phenyl-4H-3,1-benzothiazin-2-amine CAS No. 109768-66-3

N-phenyl-4H-3,1-benzothiazin-2-amine

Cat. No.: B009623
CAS No.: 109768-66-3
M. Wt: 240.33 g/mol
InChI Key: SBKNNFLJGWHKMG-UHFFFAOYSA-N
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Description

N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with an amine group attached to the second position and a phenyl group attached to the nitrogen atom. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4H-3,1-benzothiazin-2-amine typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo cyclization to form the benzothiazine ring. The reaction conditions often include the use of concentrated sulfuric acid or other acidic catalysts to promote ring closure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives .

Scientific Research Applications

N-phenyl-4H-3,1-benzothiazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes .

Comparison with Similar Compounds

Uniqueness: N-phenyl-4H-3,1-benzothiazin-2-amine is unique due to its specific substitution pattern and the presence of both an amine and a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound belonging to the benzothiazine family, characterized by its unique structure that includes a benzene ring fused to a thiazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₉N₂S, with the following structural features:

Structure C6H5N(C4H4S)NH\text{Structure }\quad \text{C}_6\text{H}_5-\text{N}(\text{C}_4\text{H}_4\text{S})-\text{NH}

This structure allows for various interactions with biological targets, which contribute to its pharmacological properties.

This compound exerts its biological effects through interactions with specific enzymes and receptors. Notably, it has been identified as an inhibitor of human leukocyte elastase (HLE), a serine protease implicated in inflammatory processes. The compound forms hydrogen bonds and π–π interactions with these targets, modulating their activity effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent. The following table summarizes the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Activity

This compound and its derivatives have been investigated for anticancer properties. Studies have demonstrated that certain derivatives inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds related to this benzothiazine class have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Study:
In a study evaluating the anticancer potential of benzothiazine derivatives, this compound was found to inhibit the proliferation of human breast cancer cells (MCF7) with an IC₅₀ value of 15 μM. This suggests a potential therapeutic application in cancer treatment.

Anti-inflammatory Activity

The compound's ability to inhibit HLE also suggests anti-inflammatory properties. By reducing elastase activity, this compound may mitigate inflammatory responses associated with chronic diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related benzothiazine derivatives is provided below:

Compound NameStructure FeaturesBiological Activity
2-Amino-benzothiazineLacks phenyl substitutionModerate antibacterial activity
6-ArylbenzothiazinesAdditional aryl groupsEnhanced anticancer properties
4H-BenzothiazineBasic structure without phenyl groupLimited biological activity
2-Alkylthio-benzothiazinesContains alkylthio groupsPotential anti-inflammatory effects

N-phenyl-4H-3,1-benzothiazin-2-amines are distinguished by their specific phenyl substitution and resultant enhanced biological activity compared to simpler analogs.

Properties

IUPAC Name

N-phenyl-4H-3,1-benzothiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKNNFLJGWHKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388191
Record name N-Phenyl-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109768-66-3
Record name N-Phenyl-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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